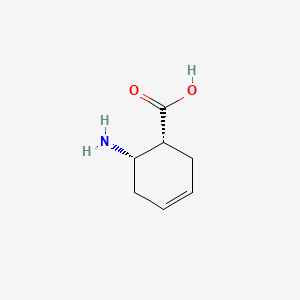

cis-2-Amino-4-cyclohexene-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Synthesis and Conformational Studies

cis-2-Amino-4-cyclohexene-1-carboxylic acid has been utilized in the preparation and conformational analysis of partially saturated heterocycles, including 3,1-benzoxazines, benzoxazin-2-ones, and benzoxazine-2-thiones. These compounds have diverse applications in chemical synthesis, serving as key intermediates in the production of bicyclic pyrimidin-4-ones and tetrahydro-4H-3,1-benzoxazines. The conformational preferences of these molecules have been explored through NMR studies, revealing the preferred conformers in heterocyclic twist inverse forms (G. Bernáth et al., 1985).

Catalytic Activity in Organic Synthesis

The compound has also found application in the synthesis of stable spirocyclic (alkyl)(amino)carbenes. These carbenes, derived from cyclohexenyl groups, offer steric protection to metals, enhancing their efficiency as ligands for transition metal-based catalysts. Such catalysts have shown promising activity in the gold(I)-catalyzed hydroamination of internal alkynes, significantly broadening the scope for the synthesis of nitrogen-containing heterocycles (Xiaoming Zeng et al., 2009).

Biomedical Research

In biomedical research, cyclohexene analogues of cis-2-Amino-4-cyclohexene-1-carboxylic acid have been designed as rigid analogues of the drug vigabatrin. These compounds, particularly cis-3-aminocyclohex-4-ene-1-carboxylic acid, have been investigated for their potential as mechanism-based inactivators of gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme plays a crucial role in neurotransmitter regulation, and its inhibition is of interest for treating epilepsy and drug addiction (Sun Choi & R. Silverman, 2002).

Advanced Materials and Coordination Chemistry

The structural properties of cis- and trans-isomers of cyclohexanedicarboxylate have been explored in the synthesis of uranyl ion complexes. These complexes, obtained under solvohydrothermal conditions, display a wide range of architectures, from molecular species to entangled nets. The differing shapes and sensitivities of the isomeric forms to experimental conditions highlight the compound's utility in designing uranyl ion complexes with varied structural frameworks (P. Thuéry & J. Harrowfield, 2017).

Foldamer Research

cis-2-Aminocyclohex-4-enecarboxylic acid has been identified as a new building block for helical foldamers. Research demonstrates that α/β-peptides containing cis-2-Aminocyclohex-4-enecarboxylic acid adopt 11/9-helical conformations in both solution and crystal states, suggesting its potential in designing novel peptide-based structures with specific geometric conformations (Sunmi Kwon et al., 2015).

Safety and Hazards

“Cis-2-Amino-4-cyclohexene-1-carboxylic acid” may cause eye and skin irritation, as well as respiratory and digestive tract irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQINMZNDBYQHKR-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B2671896.png)

![4-benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2671897.png)

![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2671905.png)

![4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2671908.png)

![3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate](/img/structure/B2671910.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide](/img/structure/B2671911.png)

![2-(4-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2671914.png)